N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide
Description
N'-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-methoxybenzohydrazide moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its kinase-inhibitory properties, as demonstrated in compounds targeting RAF kinases . The 4-methoxybenzohydrazide group introduces hydrogen-bonding capabilities, which may influence solubility and receptor interactions .
Properties
IUPAC Name |
N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-13-4-9-18(14(2)10-13)27-20-17(11-24-27)19(22-12-23-20)25-26-21(28)15-5-7-16(29-3)8-6-15/h4-12H,1-3H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVDHUSNGFQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core and a methoxybenzohydrazide moiety. Its molecular formula is CHNO, with a molecular weight of approximately 353.41 g/mol. The presence of the pyrazolo ring system is significant as it is known to interact with various biological targets, particularly protein kinases.
Kinase Inhibition
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent kinase inhibitory activity. Specifically, this compound has been shown to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy .
Anticancer Activity
A study evaluating the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The following table summarizes the IC values observed in vitro:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| HCT116 (Colon Cancer) | 9.5 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, with lower IC values suggesting higher potency .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The following table outlines its effectiveness against selected bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 17 |
These findings suggest that the compound possesses notable antibacterial properties .
Case Study: Anticancer Properties
A study published in Journal of Medicinal Chemistry focused on the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The researchers noted that treatment with the compound resulted in increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
Case Study: Antimicrobial Efficacy
Another research article investigated the antimicrobial effects of this compound against multidrug-resistant bacterial strains. The results showed that the compound was effective in reducing bacterial load in infected mice models, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Implications
The table below compares the target compound with structurally related analogs, focusing on substituent variations and their physicochemical/biological impacts:
*Calculated based on molecular formula C₂₁H₂₀N₆O₂.
Key Observations:
Substituent Effects on Lipophilicity: The 2,4-dimethylphenyl group (target compound) increases lipophilicity compared to the 4-methylphenyl group (Analog 2), which may enhance membrane permeability but reduce aqueous solubility.
Solubility Modulation :
- Analog 2’s 3,4-dimethoxybenzohydrazide group enhances polarity, likely improving solubility over the target compound’s single methoxy group .
- Analog 3’s 4-hydroxy group offers pH-dependent solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
Biological Activity :
- Pyrazolo[3,4-d]pyrimidines with urea linkers (e.g., pan-RAF inhibitors in ) demonstrate potent kinase inhibition, suggesting that the hydrazide group in the target compound may offer alternative binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
